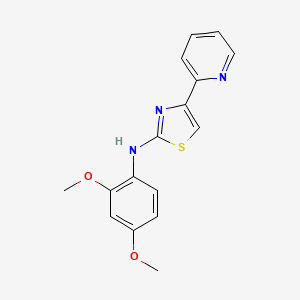
3-bromo-5-chloropyridine-4-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloropyridine-4-sulfonyl fluoride: is a chemical compound with the molecular formula C5H2BrClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloropyridine-4-sulfonyl fluoride typically involves multiple steps, starting from pyridine derivatives. One common method includes:
Bromination: Pyridine is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Chlorination: The brominated pyridine is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Sulfonylation: The chlorinated compound undergoes sulfonylation with a sulfonyl chloride derivative, such as chlorosulfonic acid (HSO3Cl), to introduce the sulfonyl group.
Fluorination: Finally, the sulfonyl chloride is converted to the sulfonyl fluoride using a fluorinating agent like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
In industrial settings, the production of this compound is optimized for scale, efficiency, and cost-effectiveness. This often involves continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: This compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group, which is a good leaving group.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols can react with the sulfonyl fluoride group under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-bromo-5-chloropyridine-4-sulfonyl fluoride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. It can be used to create molecules with antibacterial, antifungal, or anticancer properties.
Industry
In the industrial sector, it is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity profile allows for the creation of compounds with specific desired properties.
Mecanismo De Acción
The mechanism by which 3-bromo-5-chloropyridine-4-sulfonyl fluoride exerts its effects is primarily through its ability to undergo nucleophilic substitution reactions. The sulfonyl fluoride group is highly reactive, allowing it to interact with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as an electrophilic partner.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-chloropyridine-5-sulfonyl chloride
- 3-Bromo-5-chloropyridine-4-sulfonamide
- 3-Bromo-5-chloropyridine-4-sulfonic acid
Uniqueness
Compared to its analogs, 3-bromo-5-chloropyridine-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity. This makes it particularly useful in reactions where a good leaving group is required, such as in nucleophilic substitution reactions.
Propiedades
Número CAS |
2751614-95-4 |
|---|---|
Fórmula molecular |
C5H2BrClFNO2S |
Peso molecular |
274.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



